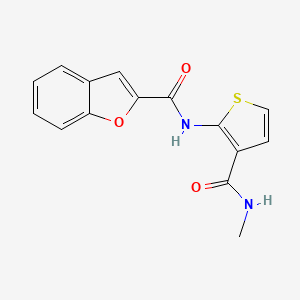

N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” is a compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33. It is a research product and not intended for human or veterinary use. Thiophene and its substituted derivatives, which include this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has been synthesized in moderate to good yields of 35–84% by the Suzuki Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a benzofuran ring, and a carboxamide group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide derivatives have been explored for their pharmacological potential, including their role as receptor antagonists and in drug metabolism studies. For instance, a study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which shares structural motifs with benzofuran and thiophene, highlighted its metabolic pathways and principal metabolites in humans, underlining the compound's extensive metabolism and elimination via feces and urine (Renzulli et al., 2011). This research contributes to understanding the pharmacokinetics of related compounds, which is crucial for drug development.

Antimicrobial Activity

The antimicrobial properties of benzofuran-2-yl and thiophen-2-yl derivatives have been investigated, showing promising results against a variety of pathogenic microorganisms. A study synthesized novel derivatives with potent in-vitro antibacterial activity, comparing their efficacy to standard treatments and providing insights into potential applications in combating microbial resistance (Idrees et al., 2019).

Organic Synthesis and Chemical Properties

Research into the structural and vibrational study of thiourea derivatives, including those related to this compound, has provided valuable information on their chemical properties. Studies have detailed synthesis methods, characterizations, and insights into their molecular structure and stability, which are essential for developing new compounds with enhanced biological activities (Saeed et al., 2011).

Antinociceptive Activity

Explorations into the antinociceptive activity of related compounds have shown significant potential in pain management. Research focusing on the synthesis and evaluation of N-substituted derivatives demonstrated their effectiveness, suggesting a pathway for developing new analgesics (Shipilovskikh et al., 2020).

Zukünftige Richtungen

The future directions for “N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” and similar compounds could involve further structural optimization and investigation of new structural prototypes with more effective pharmacological activity . For instance, N-(thiophen-2-yl) nicotinamide derivatives have been identified as significant lead compounds for further structural optimization . Additionally, compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, has shown promising fungicidal activity against cucumber downy mildew and could be a candidate for further development .

Eigenschaften

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-16-13(18)10-6-7-21-15(10)17-14(19)12-8-9-4-2-3-5-11(9)20-12/h2-8H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAEWWYQFWMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2947662.png)

amine hydrochloride](/img/structure/B2947665.png)

![1-(7-oxaspiro[3.5]nonan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2947670.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)